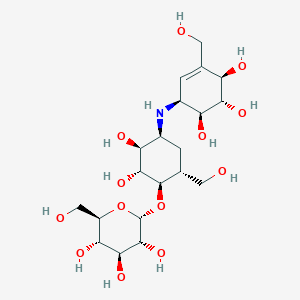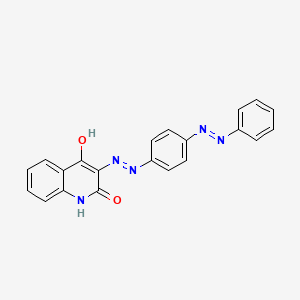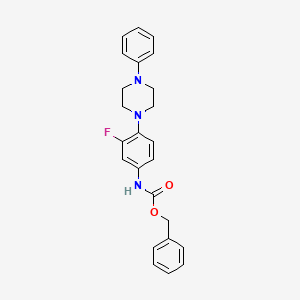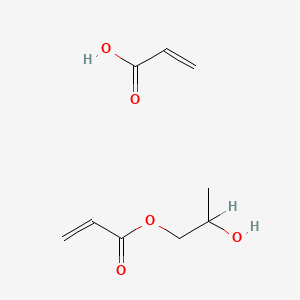![molecular formula C20H12N4O5 B6595851 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol CAS No. 54261-71-1](/img/structure/B6595851.png)
10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol typically involves a multi-step process. One common method includes the diazotization of 2,4-dinitroaniline followed by coupling with phenanthren-9-ol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid to facilitate the formation of the diazonium salt, which then reacts with phenanthren-9-ol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. Solvent extraction and recrystallization are common techniques used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro groups, converting them to amino groups.
Substitution: Electrophilic substitution reactions can occur on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Formation of phenanthrenequinone derivatives.
Reduction: Formation of 10-[(2,4-diaminophenyl)diazenyl]phenanthren-9-ol.
Substitution: Various substituted phenanthrene derivatives depending on the electrophile used.
Scientific Research Applications
10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Similar Compounds
- 10-[(2,4-Dinitrophenyl)diazenyl]anthracen-9-ol
- 10-[(2,4-Dinitrophenyl)diazenyl]naphthalen-9-ol
- 10-[(2,4-Dinitrophenyl)diazenyl]pyren-9-ol
Uniqueness
10-[(2,4-Dinitrophenyl)diazenyl]phenanthren-9-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and a broader range of reactivity, making it a valuable compound in various research fields.
Properties
IUPAC Name |
10-[(2,4-dinitrophenyl)diazenyl]phenanthren-9-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O5/c25-20-16-8-4-2-6-14(16)13-5-1-3-7-15(13)19(20)22-21-17-10-9-12(23(26)27)11-18(17)24(28)29/h1-11,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWQKZWDFCJGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2N=NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601040835, DTXSID80985184 | |
| Record name | 9-Phenanthrenol, 10-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601040835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[2-(2,4-Dinitrophenyl)hydrazinylidene]phenanthren-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66591-20-6, 54261-71-1 | |
| Record name | 9,4-dinitrophenyl)hydrazone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Phenanthrenol, 10-[2-(2,4-dinitrophenyl)diazenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601040835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[2-(2,4-Dinitrophenyl)hydrazinylidene]phenanthren-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-(4-fluorophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6595773.png)


![5,6-Dihydrobenzo[h]quinazolin-2-ol](/img/structure/B6595800.png)



![3-Bromo-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6595826.png)






